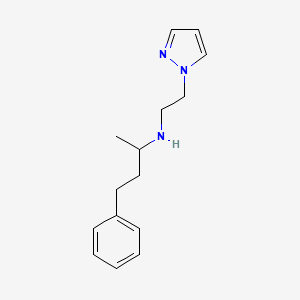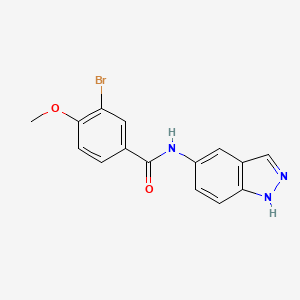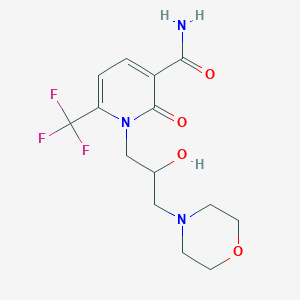
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBQ is a member of the quinazoline family of compounds and has a molecular weight of 365.5 g/mol.
Mécanisme D'action
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. One of its primary targets is the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide also inhibits the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have both biochemical and physiological effects in various experimental models. In vitro studies have shown that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In vivo studies have demonstrated that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been shown to have a high degree of selectivity for cancer cells, reducing the risk of off-target effects. However, one limitation of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. One area of interest is the development of new synthetic methods for producing N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and related compounds, which could improve its efficacy and reduce its cost. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and its potential interactions with other drugs and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide as a potential anticancer agent in humans.
Méthodes De Synthèse
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-4,5-dimethylbenzenesulfonamide with 2,3-dichloroquinoxaline, followed by the addition of 3,3-dimethylbutyraldehyde and subsequent oxidation to form the final product.
Applications De Recherche Scientifique
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been studied for its potential as an anticancer agent, with promising results in preclinical studies. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)6-7-16-12(19)9-4-5-10-11(8-9)17-14(21)18-13(10)20/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXNBPNMIAXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

